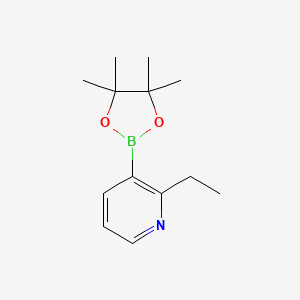

2-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Descripción

Propiedades

IUPAC Name |

2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-6-11-10(8-7-9-15-11)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJDZEDMXUWYRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 2-ethyl-3-bromopyridine with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridines depending on the electrophile used.

Aplicaciones Científicas De Investigación

2-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:

Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Investigated for its role in drug development and as a precursor for boron-containing drugs.

Industry: Utilized in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 2-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane ring can interact with various nucleophiles, facilitating reactions such as cross-coupling. The pyridine ring can also participate in coordination chemistry, interacting with metal catalysts and other reagents .

Comparación Con Compuestos Similares

Table 1: Key Structural and Molecular Features

Actividad Biológica

2-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action based on diverse research findings.

- Molecular Formula : C11H21BO4

- CAS Number : 302577-73-7

- Structure : The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known for its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boronic acid derivatives with pyridine-based substrates. Various methodologies have been explored to optimize yield and selectivity during synthesis.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing boron moieties exhibit significant antimicrobial properties. For instance:

- In vitro Studies : The introduction of the dioxaborolane structure has been linked to enhanced activity against various bacterial strains. In one study, derivatives similar to this compound showed improved selectivity and potency against Escherichia coli .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored:

- Mechanism : By chelating metal ions such as Mg²⁺ or Mn²⁺ in enzyme active sites, it can inhibit enzymes critical for cellular processes. This mechanism is common among boron-containing compounds .

Case Studies

- Study on Luteolin Derivatives : Research on structurally similar compounds indicated that modifications at specific positions can lead to significant variations in inhibitory potency against certain enzymes .

- Antimicrobial Testing : A series of boronic acid derivatives were tested for their effects on bacterial DNA topology. Results indicated that these compounds could induce oxidative stress leading to DNA damage .

Data Table: Biological Activities

Q & A

Basic: What are the primary synthetic routes for preparing 2-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester's reactivity. A common approach involves:

- Step 1: Halogenation of a pyridine precursor (e.g., 3-bromo-2-ethylpyridine) to introduce a reactive site.

- Step 2: Reaction with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane .

- Key Considerations:

- Use of inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis.

- Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization.

Basic: How is the structure of this compound validated in academic research?

Answer:

Structural confirmation employs:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: For unambiguous confirmation, single crystals are grown via slow evaporation (e.g., in EtOH/CH₂Cl₂) and analyzed using SHELXL or OLEX2 .

Advanced: How can researchers optimize Suzuki-Miyaura coupling efficiency with this compound?

Answer:

Efficiency hinges on:

- Catalyst Selection: Pd(OAc)₂ with SPhos ligand enhances steric tolerance for pyridine substrates .

- Base Optimization: Cs₂CO₃ or K₃PO₄ improves coupling yields compared to Na₂CO₃.

- Solvent Screening: Mixed solvents (e.g., toluene/H₂O) reduce side reactions.

- Temperature Control: Reactions at 80–100°C under microwave irradiation reduce time (e.g., 1–2 hrs vs. 12–24 hrs conventionally) .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:

Discrepancies (e.g., unexpected NMR splitting or IR peaks) require:

- Dynamic NMR Studies: To assess rotational barriers in the borolan-2-yl group.

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and rule out impurities.

- Computational Validation: DFT calculations (e.g., Gaussian) model expected spectra for comparison .

- Replicate Experiments: Ensure reproducibility under controlled conditions (e.g., anhydrous, inert atmosphere).

Basic: What are the key reactivity patterns of this boronic ester in medicinal chemistry?

Answer:

The compound’s borolan-2-yl group enables:

- Cross-Coupling Reactions: Suzuki-Miyaura reactions with aryl/heteroaryl halides to form biaryl motifs in drug candidates .

- Protodeboronation Risks: Acidic or aqueous conditions may hydrolyze the boronic ester; stabilize with pinacol or use phase-transfer catalysts.

- Directed C-H Functionalization: Acts as a directing group in Pd-catalyzed C-H activation for regioselective modifications .

Advanced: How to mitigate air sensitivity during storage and handling?

Answer:

- Storage: Under argon at –20°C in sealed, flame-dried vials. Desiccants (e.g., molecular sieves) prevent moisture ingress .

- Handling: Use Schlenk lines or gloveboxes for transfers. Pre-purify solvents (e.g., THF over Na/benzophenone).

- Stability Testing: Monitor via TLC or ¹H NMR over time; degradation appears as new peaks (e.g., boronic acid at δ 7–8 ppm).

Advanced: How to address low yields in multi-step syntheses involving this compound?

Answer:

- Intermediate Trapping: Use quenching agents (e.g., BHT) to prevent radical side reactions.

- Flow Chemistry: Continuous flow systems improve mixing and heat transfer in Pd-catalyzed steps.

- DoE (Design of Experiments): Statistically optimize parameters (e.g., catalyst loading, solvent ratio) using software like MODDE® .

Basic: What analytical techniques differentiate this compound from structural analogs?

Answer:

- IR Spectroscopy: B-O stretches (~1350 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) distinguish it from non-borated analogs.

- HPLC-MS: Retention time and mass-to-charge ratio (e.g., [M+Na]⁺ = calculated m/z + 23) confirm purity vs. halogenated byproducts .

Advanced: How to interpret ambiguous crystallographic data for this compound?

Answer:

- Twinning Analysis: Use PLATON or TWINLAW to detect twinning in crystals, which distorts refinement metrics .

- Disorder Modeling: Partial occupancy refinement (e.g., for ethyl/pinacol groups) in SHELXL improves R-factors.

- Validation Tools: CheckCIF reports in OLEX2 flag outliers (e.g., bond lengths, angles) .

Advanced: What strategies enhance regioselectivity in derivatization reactions?

Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., pyridine N-oxide formation) to direct coupling to the boronate .

- Ligand-Accelerated Catalysis: Bulky ligands (e.g., DavePhos) favor coupling at less hindered positions .

- Electrochemical Methods: Anodic oxidation stabilizes intermediates for selective C-B bond functionalization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.